4-(4-Bromophenyl)-2-chloro-1-butene
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Overview
Description
4-(4-Bromophenyl)-2-chloro-1-butene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom attached to a butene chain, and a double bond between the second and third carbon atoms of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloro-1-butene typically involves the reaction of 4-bromobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-chloro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for hydrohalogenation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-(4-iodophenyl)-2-chloro-1-butene.
Addition Reactions: Products include 4-(4-bromophenyl)-2-chlorobutane.
Oxidation and Reduction Reactions: Products include 4-(4-bromophenyl)-2-chlorobutanol.
Scientific Research Applications
4-(4-Bromophenyl)-2-chloro-1-butene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-chlorobutane: Similar structure but lacks the double bond.
4-(4-Iodophenyl)-2-chloro-1-butene: Similar structure with iodine instead of bromine.
4-(4-Bromophenyl)-2-chlorobutanol: Similar structure with an alcohol group.
Uniqueness
4-(4-Bromophenyl)-2-chloro-1-butene is unique due to the presence of both bromine and chlorine atoms, as well as the double bond in the butene chain. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(3-chlorobut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHDKYXQUXEUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578916 |
Source
|
Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226570-78-1 |
Source
|
Record name | 1-Bromo-4-(3-chloro-3-buten-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226570-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(3-chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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